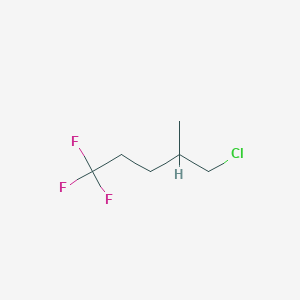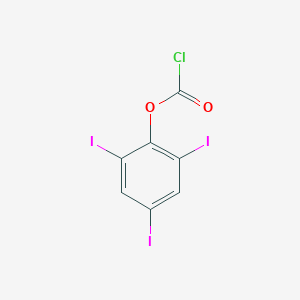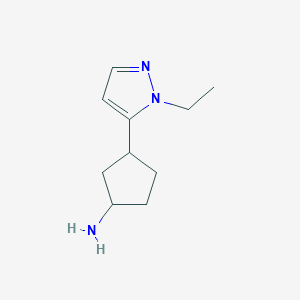
3-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclopentane ring attached to a pyrazole ring, which is further substituted with an ethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro or nitroso derivative.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated, alkylated, or arylated pyrazole derivatives.
Applications De Recherche Scientifique
3-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine: Contains a piperazine ring instead of a cyclopentane ring.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Features a bis-pyrazole structure.
Uniqueness
The uniqueness of 3-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-amine lies in its specific substitution pattern and the presence of both a cyclopentane and pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H17N3 |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-(2-ethylpyrazol-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-2-13-10(5-6-12-13)8-3-4-9(11)7-8/h5-6,8-9H,2-4,7,11H2,1H3 |
Clé InChI |
ZWVJMSXKZQWKNV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)C2CCC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13238095.png)
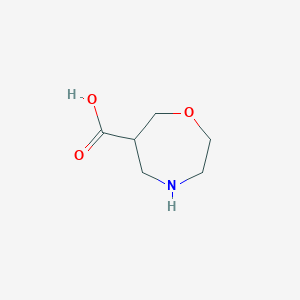
![1-(2-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13238111.png)
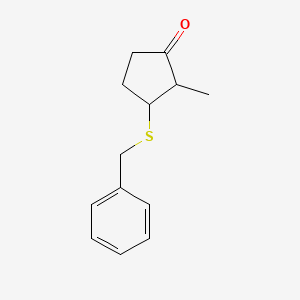
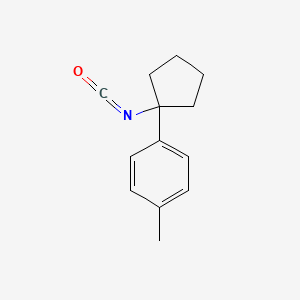
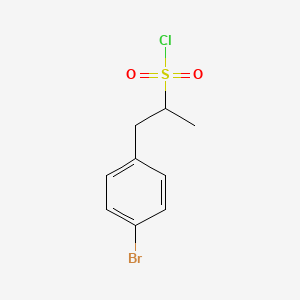
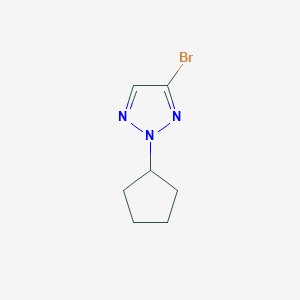

![1-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-chloroethan-1-one](/img/structure/B13238137.png)
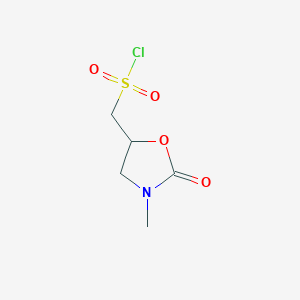
![3-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13238143.png)

